molecular formula C12H18N2O4 B14264599 2(3H)-Furanone, 3,3'-(1,4-piperazinediyl)bis[dihydro- CAS No. 139605-63-3

2(3H)-Furanone, 3,3'-(1,4-piperazinediyl)bis[dihydro-

Cat. No.: B14264599
CAS No.: 139605-63-3
M. Wt: 254.28 g/mol
InChI Key: PJBYRWFNPMADRH-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 3,3’-(1,4-piperazinediyl)bis[dihydro-] is a complex organic compound that features a furanone ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 3,3’-(1,4-piperazinediyl)bis[dihydro-] typically involves the reaction of a furanone derivative with a piperazine compound. One common method includes the use of a base-catalyzed reaction where the furanone is reacted with piperazine under controlled temperature and pressure conditions. The reaction may require solvents such as ethanol or methanol to facilitate the process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 3,3’-(1,4-piperazinediyl)bis[dihydro-] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2(3H)-Furanone, 3,3’-(1,4-piperazinediyl)bis[dihydro-] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 3,3’-(1,4-piperazinediyl)bis[dihydro-] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(3H)-Furanone, 3,3’-(1,4-piperazinediyl)bis[dihydro-] is unique due to its combination of a furanone ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

139605-63-3

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

3-[4-(2-oxooxolan-3-yl)piperazin-1-yl]oxolan-2-one

InChI

InChI=1S/C12H18N2O4/c15-11-9(1-7-17-11)13-3-5-14(6-4-13)10-2-8-18-12(10)16/h9-10H,1-8H2

InChI Key

PJBYRWFNPMADRH-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1N2CCN(CC2)C3CCOC3=O

Origin of Product

United States

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